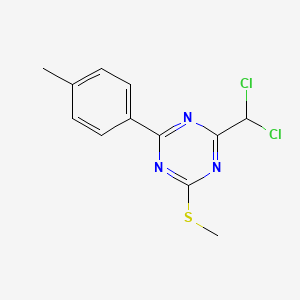

2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ML100は、高い表面積と独特の構造的特性で知られるメソポーラスなアルミニウム系金属有機構造体(MOF)です。 幅広い分子を吸着および封入することができ、さまざまな科学および産業用途において汎用性の高い材料となっています .

準備方法

合成経路と反応条件

ML100は、アルミニウム硝酸とトリメリット酸を水またはエタノールなどの溶媒に混合する水熱法を使用して合成できます。 その後、混合物をオートクレーブ内で高温(通常150〜200°C)で数時間加熱して、結晶性のMOFを生成します .

工業的生産方法

工業環境では、ML100の生産には、水熱合成プロセスをスケールアップすることが含まれます。これには、温度、圧力、溶媒組成などの反応条件を最適化して、品質と収率の一貫性を確保することが含まれます。 合成後、材料は多くの場合、残留溶媒を除去し、多孔性を高めるために活性化プロセスにかけられます .

化学反応の分析

反応の種類

ML100は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究における用途

ML100は、科学研究において幅広い用途を持っています。

科学的研究の応用

Introduction to 2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

This compound is a compound belonging to the triazine family, characterized by its unique chemical structure that includes dichloromethyl and methylthio groups. This compound has garnered attention due to its potential applications in various scientific fields, including agriculture, pharmaceuticals, and materials science.

Agricultural Chemistry

One of the primary applications of this compound is as a herbicide. Its chemical structure allows it to effectively inhibit the growth of certain weeds while being less toxic to crops.

Case Study: Herbicidal Efficacy

Research has demonstrated that this compound exhibits significant herbicidal activity against various weed species. In controlled experiments, it was found to reduce weed biomass by up to 80% when applied at optimal concentrations. The mechanism of action involves the disruption of photosynthesis and amino acid synthesis in target plants.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly in the development of new drugs targeting specific biological pathways.

Case Study: Anticancer Activity

Studies have indicated that derivatives of this triazine compound possess anticancer properties. In vitro assays revealed that certain modifications can enhance its efficacy against cancer cell lines, leading to apoptosis (programmed cell death). The compound's ability to interact with DNA and inhibit cell proliferation is a key area of investigation.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials that require specific thermal and mechanical properties.

Case Study: Polymer Composites

Research has explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting composites demonstrated enhanced resistance to thermal degradation compared to traditional materials.

作用機序

ML100が効果を発揮するメカニズムは、主に吸着と触媒作用によるものです。MOF構造内のアルミニウム中心と有機リンカーは、これらのプロセスのための活性部位を提供します。吸着では、高い表面積と多孔性により、ガスや分子を捕捉することができます。 触媒作用では、活性部位がさまざまな化学経路を通じて反応物を生成物に変換します .

類似化合物との比較

類似化合物

MIL-101: 構造特性は似ていますが、細孔サイズと表面積が異なる、別のアルミニウム系MOFです.

UiO-66: 高い安定性と表面積で知られるジルコニウム系MOFです.

ML100の独自性

ML100は、特定の細孔サイズ分布と高い表面積を持つため、ガス吸着と触媒作用に特に効果的です。 その官能化と修飾の能力は、さまざまな用途における汎用性をさらに高めます .

生物活性

2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine is a compound belonging to the triazine class, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.

- Molecular Formula : C12H11Cl2N3S

- Molecular Weight : 300.2 g/mol

- IUPAC Name : 2-(dichloromethyl)-4-(4-methylphenyl)-6-methylsulfanyl-1,3,5-triazine

- SMILES Notation : CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl

The biological activity of triazine derivatives often involves interactions with various biological targets, including enzymes and receptors. For instance, studies have shown that triazine compounds can inhibit specific enzymes involved in tumorigenesis and cell proliferation. The mechanism can include:

- Enzyme Inhibition : Many triazines act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

- Binding Affinity : Triazines may bind to the D1 protein in photosystem II, competing with herbicides like atrazine for binding sites, which can disrupt photosynthetic processes in plants .

Anticancer Activity

Recent research highlights the anticancer potential of triazine derivatives:

- Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. For example:

Antimicrobial Properties

Triazines are also noted for their antimicrobial activities:

- Bactericidal Effects : Some derivatives exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungicidal Properties : They have shown efficacy against various fungal strains, indicating potential use in agricultural applications .

Toxicity and Environmental Impact

While the biological activities of triazines are promising, toxicity remains a concern:

- Aquatic Toxicity : Studies indicate that compounds like this compound are very toxic to aquatic life with long-lasting effects .

- Reproductive Toxicity : There are indications that exposure may affect fertility or development in unborn organisms .

Case Studies

- Herbicidal Activity : Research has demonstrated that triazine derivatives can effectively control weed populations by targeting photosynthetic pathways in plants. The binding competition with atrazine highlights their potential role as herbicides .

- Anticancer Research : A study focusing on the synthesis of new triazine derivatives reported significant anticancer activity against multiple cancer cell lines through apoptosis induction and inhibition of cell cycle progression .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/GI50 Values |

|---|---|---|

| Anticancer | Leukemia | GI50 = 1.96 µM |

| Colon Cancer | GI50 = 2.60 µM | |

| Breast Cancer (MCF-7) | IC50 = 14.85 µM | |

| Antimicrobial | Escherichia coli | Active |

| Staphylococcus aureus | Active | |

| Herbicidal | Various Weed Species | Effective |

特性

分子式 |

C12H11Cl2N3S |

|---|---|

分子量 |

300.2 g/mol |

IUPAC名 |

2-(dichloromethyl)-4-(4-methylphenyl)-6-methylsulfanyl-1,3,5-triazine |

InChI |

InChI=1S/C12H11Cl2N3S/c1-7-3-5-8(6-4-7)10-15-11(9(13)14)17-12(16-10)18-2/h3-6,9H,1-2H3 |

InChIキー |

VRYFPFHGCPTRHR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl |

正規SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。